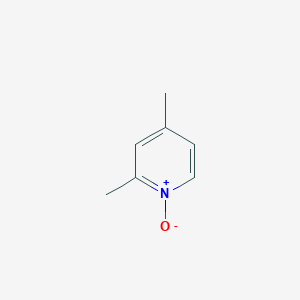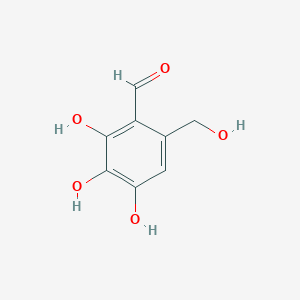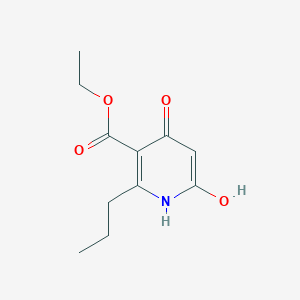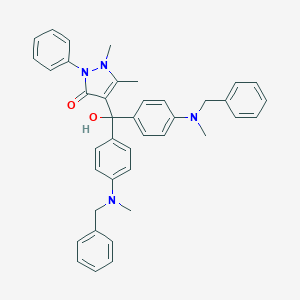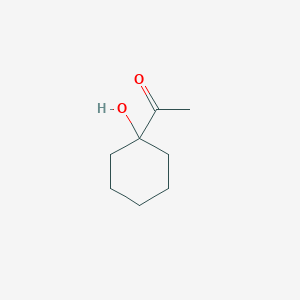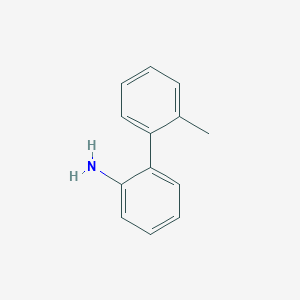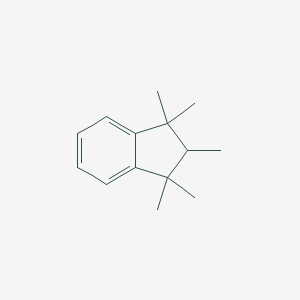
1,1,2,3,3-Pentamethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,3-Pentamethylindan is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon that exhibits high thermal stability, making it an ideal candidate for various applications in the field of materials science and chemistry.
科学的研究の応用
1,1,2,3,3-Pentamethylindan has found various applications in the field of materials science and chemistry. It is commonly used as a starting material for the synthesis of other polycyclic aromatic hydrocarbons, which have potential applications in the development of organic semiconductors, optoelectronic devices, and photovoltaic cells. Additionally, 1,1,2,3,3-Pentamethylindan has been investigated for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions.
作用機序
The mechanism of action of 1,1,2,3,3-Pentamethylindan is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways. This interaction may result in altered gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
Research on the biochemical and physiological effects of 1,1,2,3,3-Pentamethylindan is limited. However, studies have suggested that it may exhibit antioxidant and anti-inflammatory properties, which could have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 1,1,2,3,3-Pentamethylindan in lab experiments include its high thermal stability, which makes it an ideal candidate for high-temperature reactions and its ability to act as a starting material for the synthesis of other polycyclic aromatic hydrocarbons. However, its limited solubility in common organic solvents can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for research on 1,1,2,3,3-Pentamethylindan. One potential area of investigation is its use as a building block for the synthesis of new materials with unique properties. Additionally, further studies on its potential therapeutic applications and mechanism of action could lead to the development of new drugs and treatments for various diseases. Finally, investigations into its use as a catalyst in organic reactions and as a ligand in coordination chemistry could lead to the development of new synthetic methods and materials.
合成法
The synthesis of 1,1,2,3,3-Pentamethylindan involves the reaction of 2,3-dimethyl-1,3-butadiene with tetracyanoethylene in the presence of a Lewis acid catalyst. The reaction proceeds via a Diels-Alder reaction, which leads to the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
特性
CAS番号 |
1203-17-4 |
|---|---|
製品名 |
1,1,2,3,3-Pentamethylindan |
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
1,1,2,3,3-pentamethyl-2H-indene |
InChI |
InChI=1S/C14H20/c1-10-13(2,3)11-8-6-7-9-12(11)14(10,4)5/h6-10H,1-5H3 |
InChIキー |
ZCMKNGQFIXAHLP-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
正規SMILES |
CC1C(C2=CC=CC=C2C1(C)C)(C)C |
その他のCAS番号 |
1203-17-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






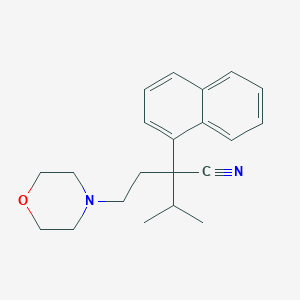
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)

